(4-(Isopentyloxy)phenyl)boronic acid
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Overview
Description
(4-(Isopentyloxy)phenyl)boronic acid is an organic compound with the molecular formula C11H17BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with an isopentyloxy group. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
Boronic acids are often used in suzuki-miyaura (sm) cross-coupling reactions . In these reactions, boronic acids participate in a transmetalation process with a palladium catalyst, which involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The compound’s involvement in sm cross-coupling reactions suggests it may play a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
Its potential role in sm cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds, which could have various effects depending on the specific context .
Action Environment
The success of sm cross-coupling reactions, in which boronic acids are commonly used, is known to depend on a combination of mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
Boronic acids are known to form reversible complexes with diols and strong Lewis bases such as fluoride or cyanide anions . This suggests that 4-(Isopentyloxy)phenylboronic acid may interact with enzymes, proteins, and other biomolecules that contain these functional groups.
Cellular Effects
Phenylboronic acid-based materials have been used in imaging and tumor therapy, suggesting that 4-(Isopentyloxy)phenylboronic acid may have similar applications . It is known to bind to glycans on the surface of cancer cells, improving cancer cell imaging and tumor treatment effects .
Molecular Mechanism
It has been suggested that it acts as a reagent in novel cell proliferation assays for the evaluation of natural products and derivatives in tumorigenic liver progenitor cells .
Temporal Effects in Laboratory Settings
Phenylboronic acid-based materials have been used in imaging and tumor therapy, suggesting that 4-(Isopentyloxy)phenylboronic acid may have similar applications .
Metabolic Pathways
Phenolic compounds, which include boronic acids, are known to be involved in various metabolic pathways .
Transport and Distribution
Phenylboronic acid-based materials have been used in imaging and tumor therapy, suggesting that 4-(Isopentyloxy)phenylboronic acid may have similar applications .
Subcellular Localization
Phenylboronic acid-based materials have been used in imaging and tumor therapy, suggesting that 4-(Isopentyloxy)phenylboronic acid may have similar applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Isopentyloxy)phenyl)boronic acid typically involves the reaction of 4-bromoanisole with isopentyl alcohol in the presence of a base to form the isopentyloxy derivative. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a base such as potassium carbonate, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: (4-(Isopentyloxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The isopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, aryl or vinyl halides, bases like potassium carbonate, and solvents such as THF or toluene.
Oxidation: Hydrogen peroxide or other oxidizing agents in solvents like water or methanol.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Phenyl Derivatives: From substitution reactions.
Scientific Research Applications
(4-(Isopentyloxy)phenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the isopentyloxy group, making it less hydrophobic and less sterically hindered.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of an isopentyloxy group, affecting its reactivity and solubility.
4-(N-Boc-amino)phenylboronic Acid: Contains an amino group, making it more reactive towards nucleophiles.
Uniqueness: (4-(Isopentyloxy)phenyl)boronic acid is unique due to its isopentyloxy group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where steric hindrance and hydrophobic interactions play a crucial role .
Properties
IUPAC Name |
[4-(3-methylbutoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZCFXNTJZWRPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCC(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584774 |
Source
|
Record name | [4-(3-Methylbutoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198156-69-2 |
Source
|
Record name | [4-(3-Methylbutoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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